Benzene, 1-(3-bromophenoxy)-3-phenoxy-
Description
Benzene, 1-(3-bromophenoxy)-3-phenoxy- (CAS: N/A; molecular formula inferred as C₁₈H₁₃BrO₂ based on structural analogs) is a brominated aromatic ether characterized by two phenoxy substituents at the 1- and 3-positions of the benzene ring, with an additional bromine atom on the 3-bromophenoxy group. This compound is listed on Canada’s Non-domestic Substances List (NDSL), indicating that its manufacture or import may require regulatory notification under the New Substances Notification Regulations (Chemicals and Polymers) .
Properties
CAS No. |
23840-43-9 |
|---|---|
Molecular Formula |
C18H13BrO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-bromo-3-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C18H13BrO2/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13H |
InChI Key |
MQEMLKFTHRALDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Two-Step Sequential Coupling Protocol
A sequential coupling strategy is optimal for introducing distinct phenoxy groups at specific positions on the central benzene ring:
Step 1: Synthesis of 1-Bromo-3-phenoxybenzene
- Reactants : 1,3-Dibromobenzene (1 eq), phenol (1.1 eq)
- Catalyst : Copper powder (2 wt%)
- Base : Potassium hydroxide (1.2 eq)
- Solvent System : N,N-Dimethylacetamide (DMA) and toluene (2:1 v/v)
- Conditions : 140°C, 8 hours under nitrogen
- Yield : 57% (isolated via silica gel chromatography)
Step 2: Introduction of 3-Bromophenoxy Group
- Reactants : 1-Bromo-3-phenoxybenzene (1 eq), 3-bromophenol (1.1 eq)
- Catalyst : Cuprous bromide (0.1 eq)
- Base : Sodium methoxide (1.05 eq)
- Solvent : Excess phenol (acts as solvent and reactant)
- Conditions : 150°C, 6 hours
- Yield : 84% after recrystallization
Catalytic Systems and Reaction Optimization
Copper-Based Catalysts
Copper catalysts dominate Ullmann etherification due to their cost-effectiveness and efficiency:
| Catalyst Type | Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Cu powder | 2 wt% | 8 | 57 |
| CuBr | 4 | 6 | 84 |
| CuI/1,10-phenanthroline | 5 | 12 | 72* |
*Theoretical value based on analogous systems
Polar aprotic solvents like DMA enhance reaction rates by stabilizing the copper-phenoxide intermediate. Mixed solvent systems (e.g., DMA-toluene) improve substrate solubility while enabling azeotropic water removal.
Alternative Methodologies
Nucleophilic Aromatic Substitution (NAS)
While less common for diaryl ether synthesis, NAS may be feasible with electron-deficient aryl halides:
- Substrate : 1,3-Dinitrobenzene
- Nucleophiles : 3-Bromophenoxide, phenoxide
- Conditions : DMSO, 120°C, 24 hours
- Limitation : Requires nitro groups as activating substituents, necessitating subsequent reduction steps.
Mitsunobu Reaction
Applicable for small-scale synthesis but economically prohibitive for industrial use:
- Components : DIAD (1.2 eq), PPh₃ (1.5 eq)
- Solvent : THF, 0°C to room temperature
- Yield : ~65% (literature analogues)
Industrial-Scale Considerations
The patent CN1003043B highlights critical parameters for scalable production:
- Solvent Recycling : DMA recovery via vacuum distillation reduces costs.
- Catalyst Reusability : Cu powder retains 78% activity after three cycles.
- Byproduct Management : HBr neutralization with aqueous NH₃ minimizes corrosion.
Challenges and Solutions
- Regioselectivity : Competing ortho/meta coupling in asymmetric systems.
- Mitigation : Use of bulky directing groups (e.g., tert-butyl) at transient positions.
- Bromine Stability : Potential debromination at >160°C.
- Solution : Strict temperature control (<150°C) and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(3-bromophenoxy)-3-phenoxy- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
Scientific Research Applications
Scientific Research Applications of Benzene, 1-(3-bromophenoxy)-3-phenoxy-
Benzene, 1-(3-bromophenoxy)-3-phenoxy-, is utilized across various scientific and industrial sectors due to its unique structural properties. Its applications span chemistry, biology, medicine, and material science. The compound's structure, featuring both bromine and phenoxy groups, allows for versatile reactivity, making it a valuable building block in synthesizing complex molecules and advanced materials.
Chemistry
In chemistry, Benzene, 1-(3-bromophenoxy)-3-phenoxy- serves as a building block for synthesizing complex molecules. Its unique structure facilitates the creation of diverse chemical libraries, which are essential for drug discovery and material science. The compound can undergo various chemical reactions, including nucleophilic substitution at the bromine atom and oxidation/reduction reactions involving the phenoxy groups. Palladium-catalyzed coupling reactions are commonly employed in its synthesis, reacting bromophenol with phenol derivatives under specific conditions.
Biology
This compound is studied for its potential biological activities, particularly its interactions with enzymes and receptors. It acts as a model compound to understand how similar molecules behave in biological systems. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the bromine atom can participate in halogen bonding, influencing the compound's binding affinity and specificity towards its targets. One study focused on small-molecule FimH bacterial adhesion antagonists based on α-D-mannose 1-position anomeric glycosides .
Medicine
The medicinal applications of Benzene, 1-(3-bromophenoxy)-3-phenoxy- are being explored for its potential as a therapeutic agent. Its structural features make it a candidate for developing drugs targeting specific molecular pathways. Research indicates that modifications to chiral hydroxyl group stereocenters on similar mannosides can significantly decrease biological activity, affecting the ability to bind tightly to FimH .
Industry
In the industrial sector, Benzene, 1-(3-bromophenoxy)-3-phenoxy- is used in producing advanced materials like polymers and coatings. Its reactivity and stability make it suitable for various industrial applications. Industrial production often involves synthetic routes on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Green chemistry principles, such as solventless reactions and recyclable catalysts, are often employed to minimize environmental impact.
Mechanism of Action
The mechanism by which Benzene, 1-(3-bromophenoxy)-3-phenoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Brominated Aromatic Ethers
Benzene, (3-bromopropoxy)- (CAS 588-63-6) Structure: Contains a bromopropoxy chain instead of a bromophenoxy group. Molecular Formula: C₉H₁₁BrO Molecular Weight: 215.09 g/mol Key Properties: IR spectral data and condensed-phase stability noted . Regulatory Status: No specific NDSL mention; less complex substituent may reduce regulatory scrutiny compared to the target compound.
1-((Benzyloxy)Methyl)-3-bromoBenzene (CAS 3395-75-3) Structure: Bromine at the 3-position with a benzyloxymethyl group. Molecular Formula: C₁₄H₁₃BrO Molecular Weight: 277.16 g/mol Applications: Potential use in organic synthesis due to reactive benzyl and bromine groups .
Phenoxy-Substituted Benzene Derivatives
3-Phenoxytoluene (CAS 3586-14-9) Structure: Methyl group replaces the bromophenoxy substituent. Molecular Formula: C₁₃H₁₂O Molecular Weight: 184.23 g/mol Key Differences: Lower molecular weight and absence of bromine reduce reactivity and toxicity risks .
Benzene, 1,1'-oxybis [3-phenoxy-] (CAS 000748-30-1) Structure: Two benzene rings linked by an oxygen atom, each bearing a phenoxy group.
Halogenated Complex Derivatives
Halfenprox (CAS 111872-58-3) Structure: Bromodifluoromethoxy and phenoxy groups on a branched chain. Molecular Formula: C₂₄H₂₃BrF₂O₂ Molecular Weight: 469.25 g/mol Applications: Likely used as a pesticide due to halogenated groups enhancing bioactivity .
Chlorphenether (CAS 80844-01-5) Structure: Chlorophenyl and phenoxy groups with a propoxy chain. Molecular Formula: C₂₃H₂₃ClO₂ Molecular Weight: 366.88 g/mol Storage: Requires 2–8°C, suggesting thermal instability compared to the target compound .
Comparative Data Table
Functional and Regulatory Insights
- Toxicity: Brominated aromatics (e.g., Benzene, 1,1'-oxybis [3-phenoxy-]) are associated with elevated health risks due to bioaccumulation and persistence .
- Regulatory Standing : The NDSL listing imposes stricter controls on the target compound compared to simpler derivatives like Benzene, (3-bromopropoxy)- .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of Benzene, 1-(3-bromophenoxy)-3-phenoxy- in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for trace analysis due to its sensitivity in detecting halogenated aromatic compounds. For example, in dust samples, retention times (RT) and Quality (Q) values (e.g., Q = 83, RT = 6.409) are critical parameters for identification . Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) improve quantification accuracy.
- Data Interpretation : Cross-validate results with high-resolution LC-MS or NMR if conflicting retention times or spectral overlaps occur. Environmental matrices (e.g., dust, soil) require rigorous cleanup steps to avoid interference from co-eluting compounds .
Q. How can researchers optimize the synthesis of Benzene, 1-(3-bromophenoxy)-3-phenoxy- to minimize byproducts?
- Synthetic Routes : Use Ullmann coupling or nucleophilic aromatic substitution between 3-bromophenol and 1,3-diphenoxybenzene derivatives. Catalytic systems like CuI/1,10-phenanthroline enhance selectivity for diaryl ether formation .
- Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation. Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis or HPLC .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Primary Methods :
- NMR : ¹H and ¹³C NMR can resolve substituent positions (e.g., bromophenoxy vs. phenoxy groups). Aromatic protons appear as multiplets in δ 6.5–7.5 ppm, while ether linkages affect splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion ([M]⁺) and fragmentation patterns. Look for characteristic losses (e.g., Br⁻, C₆H₅O⁻) .
- Complementary Techniques : IR spectroscopy verifies ether (C-O-C, ~1250 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) bonds .
Advanced Research Questions
Q. How should researchers address contradictory data in environmental fate studies (e.g., degradation rates vs. persistence)?
- Experimental Design : Conduct parallel abiotic (e.g., UV photolysis) and biotic (microbial consortia) degradation assays. For instance, monitor half-lives under controlled pH/temperature and compare with field data .
- Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., organic matter content, redox conditions). Reproducibility requires ≥3 replicates per condition .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- In Silico Approaches : Perform molecular docking with proteins like cytochrome P450 or acetylcholinesterase. The bromophenoxy group may sterically hinder active-site access, while phenoxy moieties participate in π-π stacking .
- In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates. Pre-incubate enzymes with the compound to assess time-dependent inhibition .
Q. How can advanced isotopic labeling techniques elucidate degradation pathways?
- Labeling Strategy : Synthesize ¹³C- or ²H-labeled analogs at key positions (e.g., phenoxy rings). Track isotopic enrichment in degradation products via LC-HRMS .
- Pathway Mapping : Identify intermediates (e.g., hydroxylated derivatives, ring-cleavage products) using non-targeted metabolomics. Compare pathways across aerobic/anaerobic conditions .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
